5-Chloro-2-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
5-Chloro-2-(pyrrolidin-1-yl)pyrimidine is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine derivatives containing a pyrimidine ring often show significant pharmacological activity .
Synthesis Analysis
The synthesis of 2-(pyrrolidin-1-yl)pyrimidines involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(pyrrolidin-1-yl)pyrimidine is characterized by a pyrrolidine ring and a pyrimidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-(pyrrolidin-1-yl)pyrimidines include reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine . This reaction is facilitated by the presence of trifluoroacetic acid .Scientific Research Applications
Antiviral Activity
5-Chloro-2-(pyrrolidin-1-yl)pyrimidine derivatives have been explored for their antiviral properties. Studies demonstrate the potential of C-5 substituted analogues as biologically active agents against various RNA and DNA viruses. The structural modification at the C-5 position is significant in enhancing antiviral activity (Bergstrom et al., 1984).
Chemical Synthesis and Analysis
Research in chemical synthesis has led to the development of novel compounds utilizing 5-Chloro-2-(pyrrolidin-1-yl)pyrimidine. This includes the creation of di- and tricationic pyridinium substituted pyrimidines, highlighting the compound's versatility in creating complex structures (Venkatachalam et al., 2002).
Application in Organic Light-Emitting Diodes (OLEDs)
The compound is used in synthesizing heteroleptic Ir(III) metal complexes for OLED applications. The synthesis involves pyrimidine chelates, leading to the creation of high-performance sky-blue- and white-emitting OLEDs (Chang et al., 2013).
Pharmacological Research
In pharmacological research, derivatives of 5-Chloro-2-(pyrrolidin-1-yl)pyrimidine have been evaluated as sigma-1 receptor antagonists, showing potential in treating neuropathic pain (Lan et al., 2014).
Crystallography and Molecular Recognition
Studies in crystallography using derivatives of 5-Chloro-2-(pyrrolidin-1-yl)pyrimidine provide insights into molecular recognition processes involving hydrogen bonding, crucial for targeted drug action (Rajam et al., 2017).
Safety And Hazards
Future Directions
Future research could focus on expanding the applicability of the reaction used in the synthesis of 2-(pyrrolidin-1-yl)pyrimidines, and opening new possibilities for the synthesis of substituted 2-(pyrrolidin-1-yl)pyrimidines . Additionally, cyclin-dependent kinases (CDKs) are promising therapeutic targets for cancer therapy, and efforts are being made toward the discovery of a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives as dual CDK6 and 9 inhibitors .
properties
IUPAC Name |
5-chloro-2-pyrrolidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c9-7-5-10-8(11-6-7)12-3-1-2-4-12/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCKTRAPXPHQDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(pyrrolidin-1-yl)pyrimidine |
Citations
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